1,1,1,2,2,4,4-Heptafluoro-4-iodobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,2,2,4,4-Heptafluoro-4-iodobutane is a fluorinated organic compound with the molecular formula C₄H₂F₇I. This compound is characterized by the presence of seven fluorine atoms and one iodine atom attached to a butane backbone. It is known for its unique chemical properties, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
The synthesis of 1,1,1,2,2,4,4-Heptafluoro-4-iodobutane typically involves the reaction of perfluorinated compounds with iodine sources. One common method is the reaction of perfluorobutyl iodide with iodine under specific conditions. The reaction conditions often include the use of solvents like chloroform or methanol and may require controlled temperatures to ensure the desired product is obtained .
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity this compound suitable for various applications .
Analyse Chemischer Reaktionen
1,1,1,2,2,4,4-Heptafluoro-4-iodobutane undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) to produce partially fluorinated butanes.
Oxidation Reactions: Oxidation of this compound can be achieved using oxidizing agents like potassium permanganate (KMnO₄), leading to the formation of fluorinated carboxylic acids.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include a variety of fluorinated organic compounds .
Wissenschaftliche Forschungsanwendungen
1,1,1,2,2,4,4-Heptafluoro-4-iodobutane has several scientific research applications, including:
Wirkmechanismus
The mechanism by which 1,1,1,2,2,4,4-Heptafluoro-4-iodobutane exerts its effects is primarily related to its ability to participate in various chemical reactions due to the presence of highly electronegative fluorine atoms and a reactive iodine atom. These atoms influence the compound’s reactivity and interactions with other molecules, making it a valuable reagent in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
1,1,1,2,2,4,4-Heptafluoro-4-iodobutane can be compared with other similar compounds, such as:
1,1,1,2,2-Pentafluoro-4-iodobutane: This compound has fewer fluorine atoms and different reactivity patterns.
1,1,1,2,2,3,3-Heptafluoro-4-iodobutane: Similar in structure but with different fluorine atom positions, leading to variations in chemical behavior.
Octafluoro-1,4-diiodobutane: Contains two iodine atoms and exhibits different reactivity due to the presence of multiple halogen atoms.
The uniqueness of this compound lies in its specific arrangement of fluorine and iodine atoms, which imparts distinct chemical properties and reactivity compared to other fluorinated iodides .
Eigenschaften
CAS-Nummer |
1810-11-3 |
---|---|
Molekularformel |
C4H2F7I |
Molekulargewicht |
309.95 g/mol |
IUPAC-Name |
1,1,1,2,2,4,4-heptafluoro-4-iodobutane |
InChI |
InChI=1S/C4H2F7I/c5-2(6,4(9,10)11)1-3(7,8)12/h1H2 |
InChI-Schlüssel |
HARLTNOWESORSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(F)(F)F)(F)F)C(F)(F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.